molecular formula C32H43ClN2O2S B154231 Zuclopenthixol decanoate CAS No. 64053-00-5

Zuclopenthixol decanoate

Cat. No. B154231
CAS RN: 64053-00-5
M. Wt: 555.2 g/mol
InChI Key: QRUAPADZILXULG-WKIKZPBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zuclopenthixol Decanoate Description

Zuclopenthixol decanoate is a long-acting injectable antipsychotic medication primarily used in the treatment of schizophrenia and other serious mental illnesses. It is a depot preparation, meaning it is designed to release the medication slowly over a period of weeks, which can be beneficial for patients who have difficulty adhering to daily oral medication regimens .

Synthesis Analysis

The synthesis of zuclopenthixol decanoate is not explicitly detailed in the provided papers. However, as a derivative of thioxanthene, it is likely synthesized through the esterification of zuclopenthixol with decanoic acid to form the decanoate ester, which is a common method for creating long-acting depot injections .

Molecular Structure Analysis

Zuclopenthixol decanoate's molecular structure includes the thioxanthene base with a decanoate ester side chain. This structure is responsible for its pharmacokinetic properties, such as its slow release from the injection site into the bloodstream .

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving zuclopenthixol decanoate. However, in general, depot antipsychotics like zuclopenthixol decanoate undergo hydrolysis in the body, releasing the active drug over time .

Physical and Chemical Properties Analysis

The pharmacokinetic profiles of zuclopenthixol decanoate indicate that it reaches maximum serum levels approximately one week after injection, which reflects its design as a long-acting depot preparation. The serum concentrations show limited individual variation and a significant correlation between dose and serum concentration .

Clinical Efficacy and Case Studies

Zuclopenthixol decanoate has been shown to prevent or postpone relapses in patients with schizophrenia when compared to other depot preparations, with a number needed to treat (NNT) of 8. However, it may induce more adverse effects, although it decreases the need for anticholinergic medication . An open-label trial demonstrated its efficacy in reducing hostility and excitement in chronic aggressive schizophrenia and psychotic oligophrenic patients, with a significant number of patients being able to transition to less restrictive environments . Serum levels have been correlated with clinical response, indicating that a stable serum concentration may be associated with better outcomes .

Adverse Effects and Considerations

While zuclopenthixol decanoate can be effective in managing symptoms, it may also induce adverse effects such as drug-induced movement disorders. The need for careful clinical judgment and consideration of patient preferences is emphasized due to these potential side effects . Additionally, fluctuations in serum concentrations can lead to side effects, suggesting that shorter intervals between injections may be beneficial for some patients .

Scientific Research Applications

Behavioral Management in Mentally Handicapped Patients

Zuclopenthixol decanoate has shown efficacy in managing behavioral disorders in mentally handicapped patients. A study highlighted its superiority over placebo in treating such conditions, emphasizing its effectiveness and manageable side effects (Izmeth et al., 1988).

Co-injection with Zuclopenthixol Acetate

Research investigated the possibility of co-injecting zuclopenthixol decanoate with zuclopenthixol acetate. The study concluded that both drugs can be mixed and administered as one injection without compromising their pharmacokinetic or clinical effects (Gravem & Aaes-Jørgensen, 1990).

Maintenance Treatment of Schizophrenic Outpatients

In the context of schizophrenia, zuclopenthixol decanoate has been used to determine the minimum effective dose for maintenance treatment. The study successfully identified the dose correlating with the prevention of relapse, providing a strategy for dose optimization in long-term treatment without the necessity of routine serum drug monitoring (Solgaard et al., 1994).

Comparison with Other Antipsychotics

Zuclopenthixol decanoate's effectiveness was compared with haloperidol decanoate in chronic schizophrenic patients. The study found both drugs to be effective in maintenance treatment, demonstrating similar efficacy and side effect profiles (Wistedt et al., 1991).

Role in Antipsychotic Polypharmacy

Exploring the role of zuclopenthixol decanoate in antipsychotic polypharmacy, research indicated some favorable outcomes regarding discontinuation rates and clinical global impression outcomes, suggesting its potential benefits in certain clinical scenarios (Cordiner et al., 2016).

Impact on Aggressive Behavior in Intellectual Disabilities

A study on the effects of zuclopenthixol on aggressive behavior in patients with intellectual disabilities demonstrated that discontinuing the drug led to an increase in aggressive behavior, highlighting its role in managing such challenging behaviors (Haessler et al., 2007).

Safety And Hazards

Zuclopenthixol decanoate is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Future Directions

There is a need for good controlled clinical trials to fully address the effects of zuclopenthixol decanoate for those with schizophrenia . Future studies should report service utilization data, as well as satisfaction with care and economic outcomes .

properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUAPADZILXULG-WKIKZPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018303
Record name Zuclopenthixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zuclopenthixol decanoate

CAS RN

64053-00-5
Record name Zuclopenthixol decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64053-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclopenthixol decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol decanoate
Reactant of Route 2
Reactant of Route 2
Zuclopenthixol decanoate
Reactant of Route 3
Reactant of Route 3
Zuclopenthixol decanoate
Reactant of Route 4
Reactant of Route 4
Zuclopenthixol decanoate
Reactant of Route 5
Reactant of Route 5
Zuclopenthixol decanoate
Reactant of Route 6
Reactant of Route 6
Zuclopenthixol decanoate

Citations

For This Compound
1,080
Citations
E da Silva Freire Coutinho, M Fenton… - Cochrane Database …, 1996 - cochranelibrary.com
… Four studies relating to zuclopenthixol decanoate were included. All compared zuclopenthixol decanoate with other depot preparations. Zuclopenthixol decanoate prevented or …
Number of citations: 49 www.cochranelibrary.com
B Wistedt, T Koskinen, S Thelander… - Acta Psychiatrica …, 1991 - Wiley Online Library
Zuclopenthixol decanoate (ZPT‐D) and haloperidol decanoate (HAL‐D) were compared in the maintenance treatment of chronic schizophrenic patients. All patients were treated with …
Number of citations: 38 onlinelibrary.wiley.com
A Viala, B Ba, A Durand, F Gouezo, N Hou… - …, 1988 - Springer
Seventeen outpatients were treated with depot neuroleptics, zuclopenthixol decanoate in Viscoleo or fluphenazine decanoate in sesame oil, with dosage intervals of 3 weeks. During …
Number of citations: 19 link.springer.com
P Jaanson, T Marandi, RA Kiivet, V Vasar, S Vään… - …, 2002 - Springer
… zuclopenthixol-decanoate. Methods: Fifty-two clinically stable schizophrenic outpatients on monotherapy with zuclopenthixol-decanoate (… the doses of zuclopenthixol decanoate, PMs as …
Number of citations: 86 link.springer.com
B Szukalski, B Lipska, L Welbel, K Nurowska - Psychopharmacology, 1986 - Springer
… Zuclopenthixol decanoate therapy was administered in doses of 200 mg at 3-week intervals. During the zuclopenthixol decanoate … for patients on zuclopenthixol decanoate the best ant• …
Number of citations: 10 link.springer.com
V Janjić, DR Milovanović, D Ružić-Zečević… - Vojnosanitetski …, 2013 - scindeks.ceon.rs
… We presented the case of zuclopenthixol decanoate using in … phrenia received zuclopenthixol decanoate injection during … ter psychosis emergence), zuclopenthixol decanoate (400 mg …
Number of citations: 12 scindeks.ceon.rs
A Jørgensen, T Aaes-Jørgensen, A Gravem… - …, 1985 - Springer
Serum concentrations of zuclopenthixol were determined in a group of 20 patients treated with a depot preparation, zuclopenthixol decanoate in Viscoleo. Clinical assessments …
Number of citations: 15 link.springer.com
T Solgaard, K Kistrup, T Aaes-Jørgensen… - …, 1994 - thieme-connect.com
23 schizophrenic outpatients in maintenance treatment with zuclopenthixol decanoate were included in a study aimed at finding the minimum effective dose and corresponding serum …
Number of citations: 17 www.thieme-connect.com
M Cordiner, P Shajahan, S McAvoy… - Therapeutic …, 2016 - journals.sagepub.com
… Patients treated with zuclopenthixol decanoate who required APP were less likely to be … with zuclopenthixol decanoate as the sole antipsychotic. For RLAI and zuclopenthixol decanoate…
Number of citations: 19 journals.sagepub.com
SA Pantall, E Whitehouse, L Brownell - BJPsych Open, 2021 - cambridge.org
… all patients who started zuclopenthixol decanoate during the … 60% of those who were prescribed zuclopenthixol decanoate … Zuclopenthixol decanoate has been used for individuals …
Number of citations: 6 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.